![molecular formula C25H19N3OS B2537062 2-(benzylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034315-49-4](/img/structure/B2537062.png)
2-(benzylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
Pyrrolo[3,2-d]pyrimidin-4-one is a type of organic compound known as a heterocyclic compound, which contains atoms of at least two different elements as members of its rings . These compounds are often used in the development of pharmaceuticals due to their diverse range of biological activities .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods such as NMR and mass spectrometry . For similar compounds, single crystal X-ray diffraction analysis was also used .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using in silico ADME profiling and physiochemical properties . These properties can help predict the drug-like properties of a compound .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to 2-(benzylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one show significant antimicrobial properties. For instance, studies on fused pyrimidines and their antimicrobial activities have led to the development of various derivatives with potential use in combating microbial infections (Bhuiyan et al., 2005), (Mohamed et al., 2009). These studies have highlighted the importance of pyrrolopyrimidine derivatives in developing new antimicrobial agents.
Synthesis Methodologies
The synthesis of pyrrolo[2,3-d]pyrimidin-4(5H)-ones and their derivatives has been a focus of chemical research due to their potential therapeutic applications. Advanced synthesis methods have been developed to create various derivatives efficiently, demonstrating the versatility of these compounds in chemical synthesis (Khashi et al., 2014), (Mishra, 2010).
Antifolate and Antitumor Agents
Compounds structurally similar to this compound have been explored for their potential as antifolates and antitumor agents. These compounds have shown promising results in inhibiting enzymes essential for tumor growth, indicating their potential in cancer therapy (Gangjee et al., 2007).
Chemical Structure and Properties
The chemical structure of pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives enables a broad range of biological activities, making them a subject of interest for developing new pharmaceuticals and understanding their interaction with biological systems. Research on their synthesis, structural characterization, and biological evaluation continues to contribute significantly to medicinal chemistry (Gangjee et al., 2000).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-benzylsulfanyl-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3OS/c29-24-23-22(21(16-26-23)19-12-6-2-7-13-19)27-25(28(24)20-14-8-3-9-15-20)30-17-18-10-4-1-5-11-18/h1-16,26H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHODTSGWCAPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC=C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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